molecular formula C5H3ClN4 B3186611 3-Chloro-1H-pyrazolo[3,4-b]pyrazine CAS No. 1260773-79-2

3-Chloro-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B3186611
CAS No.: 1260773-79-2
M. Wt: 154.56
InChI Key: OCWNQLJILNBOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1H-pyrazolo[3,4-b]pyrazine ( 1260773-79-2) is a versatile chlorine-substituted fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 5 H 3 ClN 4 , with a molecular weight of 154.56 g/mol [ ]. The chloro group at the 3-position makes this compound a valuable and reactive synthetic intermediate, facilitating further functionalization through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to create diverse libraries of novel derivatives [ ]. This scaffold is recognized as a privileged structure in the design of biologically active molecules. Pyrazolopyrazine derivatives have been investigated as key structural components in the development of novel therapeutic agents. Recent patent literature highlights the application of similar nitrogen-containing heteroaryl compounds as potent MK2 (MAPKAPK2) inhibitors for the treatment of chronic and acute inflammatory diseases and autoimmune disorders, such as rheumatoid arthritis [ ]. Early research on related 1H-pyrazolo[3,4-b]pyrazine structures has also demonstrated notable antibacterial activity, particularly against anaerobic bacterial strains [ ]. For optimal stability, this product should be stored sealed in a dry environment at 2-8°C [ ]. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2H-pyrazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWNQLJILNBOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743683
Record name 3-Chloro-2H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260773-79-2
Record name 3-Chloro-2H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Significance and Pharmacological Relevance of Fused Heterocycles

The structural rigidity and defined spatial orientation of fused heterocycles make them ideal candidates for interacting with specific biological targets like enzymes and receptors. The fusion of a pyrimidine ring with other heterocycles, for instance, has led to a wide array of compounds with significant pharmacological properties. This includes well-known classes such as purines and pteridines, which are fundamental components of nucleic acids and coenzymes. The combination of different ring systems allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective therapeutic agents. The pyrazolopyridine family, a close relative of pyrazolopyrazines, is another example of a fused system that has attracted significant interest from medicinal chemists due to its structural similarity to purine bases like adenine and guanine. nih.gov

Overview of Pyrazolo 3,4 B Pyrazine Core in Medicinal Chemistry and Organic Synthesis

The pyrazolo[3,4-b]pyrazine core is a prominent scaffold in the field of medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. researchgate.netnih.gov These compounds have been investigated for their potential as therapeutic agents in a variety of disease areas. Research has demonstrated their utility in developing treatments for conditions related to adenosine (B11128) receptors, such as depression, anxiety, Parkinson's disease, and pain. nih.gov Furthermore, derivatives of this core have shown promise as anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal agents. researchgate.netnih.govresearchgate.net

In organic synthesis, the pyrazolo[3,4-b]pyrazine nucleus serves as a versatile building block for the construction of more complex molecular architectures. The development of scalable synthesis methods, including continuous flow processes, for key intermediates underscores the industrial and academic importance of this heterocyclic system. acs.org

Table 1: Reported Biological Activities of Pyrazolo[3,4-b]pyrazine Derivatives

Biological Activity Therapeutic Area
Adenosine Receptor Antagonism Neurology, Cardiology
Anticancer Oncology
Anti-inflammatory Inflammation
Antibacterial Infectious Diseases
Antiviral Infectious Diseases
Antifungal Infectious Diseases
Blood Platelet Aggregation Inhibition Hematology

Research Context: Focus on 3 Chloro 1h Pyrazolo 3,4 B Pyrazine

Strategies for Annulation of the Pyrazolo[3,4-b]pyrazine Scaffold

Annulation, or ring-forming, strategies are central to constructing the bicyclic pyrazolo[3,4-b]pyrazine system. These methods typically involve building the pyrazole ring onto a pre-existing, suitably functionalized pyrazine (B50134) core.

The reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species is a classic and reliable method for forming a pyrazole ring. pharmaguideline.com In the context of the pyrazolo[3,4-b]pyrazine scaffold, this involves the cyclocondensation of hydrazine with an activated pyrazine precursor bearing two reactive sites in an appropriate relationship.

A robust strategy for constructing the pyrazolo[3,4-b]pyrazine core involves the reaction of hydrazine with a pyrazine ring that has been "activated" by the presence of electrophilic functional groups. A key example is the use of an acyl group (like an aldehyde) adjacent to a leaving group (like a chlorine atom).

A notable synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine, a key analog and intermediate, starts from 2,6-dichloropyrazine. acs.org The process first involves a metalation-formylation reaction to introduce an aldehyde group at the 3-position, generating the unstable intermediate 2-chloro-6-formylpyrazine. This intermediate is a classic example of a 2-acylpyrazine precursor. The subsequent cyclization with hydrazine monohydrate proceeds via condensation onto the aldehyde and nucleophilic displacement of the adjacent chloro group to form the fused pyrazole ring. acs.org Initially, this cyclization step was performed at 100 °C in DMSO, but the potential formation of energetic intermediates raised process safety concerns, prompting further development into safer, more controlled methods. acs.org

This general approach is summarized in the table below, highlighting the key transformation from an activated pyrazine to the pyrazolopyrazine core.

Precursor TypeStarting MaterialKey IntermediateReagentProductRef
2-Acylpyrazine2,6-Dichloropyrazine3-Chloro-2-formylpyrazine bisulfite adductHydrazine monohydrate6-Chloro-1H-pyrazolo[3,4-b]pyrazine acs.org

This table illustrates a specific example of the condensation strategy to form the pyrazolo[3,4-b]pyrazine scaffold.

General pyrazole synthesis literature also describes various cascade reactions, such as those involving the Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones or iodine-promoted cascade reactions of 1,3-dicarbonyl compounds with thiohydrazides, which could be conceptually adapted to pyrazine-based substrates. nih.govmdpi.com

Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more starting materials react in a one-pot process to form a complex product that incorporates substantial portions of all reactants. beilstein-journals.orgnih.gov MCRs are prized for their operational simplicity, efficiency, and ability to rapidly generate molecular diversity. beilstein-journals.org While specific MCRs for the direct assembly of this compound are not prominently documented, the principles from related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, are highly relevant. thieme-connect.de

A common MCR for pyrazole-fused heterocycles involves the condensation of an aminopyrazole with an aldehyde and a compound containing an active methylene (B1212753) group, like malononitrile. thieme-connect.de Adapting this logic, a hypothetical MCR for a pyrazolopyrazine could involve the reaction of 2,3-diaminopyrazine (B78566) with a 1,3-dicarbonyl compound or its equivalent.

More broadly, MCRs for pyrazole synthesis often involve the reaction of an aldehyde, a β-ketoester, and a hydrazine derivative. beilstein-journals.orgnih.gov These reactions can be catalyzed by various means and allow for the construction of highly substituted pyrazole rings in a single step. beilstein-journals.org The extension of these methodologies to pyrazine-based building blocks represents a promising avenue for the efficient assembly of the pyrazolo[3,4-b]pyrazine scaffold.

MCR StrategyComponent 1Component 2Component 3Potential Product TypeRef
Pyrano[2,3-c]pyrazole SynthesisAldehydeMalononitrileHydrazine HydrateDihydropyrano[2,3-c]pyrazoles nih.govnih.gov
Pyrazolo[3,4-b]pyridine SynthesisAldehyde3-Oxopropanenitrile1H-Pyrazol-5-amine1H-Pyrazolo[3,4-b]pyridines thieme-connect.de
General Pyrazole SynthesisAldehydeβ-KetoesterHydrazinePersubstituted Pyrazoles beilstein-journals.org

This table shows examples of MCRs used for synthesizing related pyrazole-fused systems, illustrating the types of components that could be adapted for pyrazolopyrazine synthesis.

Cyclization Approaches Involving Hydrazine Derivatives

Process Intensification and Scalable Synthesis

As demand for key intermediates like this compound and its analogs increases, particularly for pharmaceutical applications, the development of scalable and safe manufacturing processes is paramount. Process intensification aims to create dramatically smaller, cleaner, and more energy-efficient technologies.

Continuous flow chemistry has emerged as a powerful technology for process intensification, offering significant advantages over traditional batch processing. mdpi.com These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous reagents and unstable intermediates by maintaining only a small amount in the reactor at any given time. mdpi.commit.edu

The synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine has been successfully translated into a continuous manufacturing process. acs.org This was particularly crucial for managing the initial metalation/formylation step, which used a strong base and generated an unstable aldehyde intermediate. By using a plug-flow reactor, the unstable organometallic and aldehyde species were generated and consumed "on-the-fly," minimizing decomposition and improving yield and safety. acs.org

Process StepBatch Method IssuesContinuous Flow AdvantagesRef
Metalation/FormylationPoor stability of organometallic and aldehyde intermediates.In situ generation and consumption of unstable species, improved yield and safety. acs.org
Hydrazine CyclizationHigh temperature (100 °C), potential for energetic intermediates, process safety risks.Enhanced temperature control, minimal reactor volume, improved safety profile. acs.org

This table compares batch and continuous flow approaches for the synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine, highlighting the benefits of process intensification.

Development of Robust Manufacturing Processes

The successful transition from laboratory-scale synthesis to a robust, large-scale manufacturing process is a critical step for the commercial viability of this compound. The development of such processes focuses on ensuring safety, high yields, purity, and cost-effectiveness. Key challenges in scaling up production include managing potentially hazardous reagents and optimizing reaction conditions for industrial settings.

A significant area of process development involves the chlorination step, which traditionally uses reagents like phosphorus oxychloride (POCl₃). On a large scale, the handling of such chemicals requires stringent safety protocols. Research has therefore explored alternative, safer chlorinating agents and optimized reaction conditions to control exothermic reactions and minimize by-product formation.

Another key aspect of robust manufacturing is the selection of appropriate solvents and purification methods. Solvents are chosen not only for their ability to facilitate the reaction but also for their ease of removal and potential for recycling, which impacts the environmental footprint and cost of the process. Purification techniques are developed to ensure the final product meets strict purity specifications, often employing methods like recrystallization or column chromatography, which must be scalable.

The table below outlines various parameters considered in the development of manufacturing processes for pyrazolopyridine and pyrazolopypyrazine derivatives, which share similar synthetic challenges.

Table 1: Comparison of Manufacturing Process Parameters

ParameterLaboratory-Scale SynthesisRobust Manufacturing Process
Chlorinating Agent Commonly POCl₃POCl₃ with strict controls, or alternative safer reagents
Solvent Wide variety, often chosen for optimal yieldSelected for safety, recyclability, and ease of separation
Temperature Control Easily managed with standard lab equipmentCritical for safety and selectivity, requires specialized reactors
Purification Column chromatography is commonRecrystallization, filtration, and other scalable techniques
Process Type Typically batch processingMay involve batch or continuous flow processes for improved safety and efficiency

Synthesis of Key Precursors and Intermediates to this compound

One of the most important precursors is the pyrazolo[3,4-b]pyrazine core, which is subsequently chlorinated. The construction of this heterocyclic system can be achieved through several synthetic strategies. A common method involves the condensation of a 5-aminopyrazole derivative with a suitable bielectrophilic partner. researchgate.net The choice of substituents on the starting pyrazole will determine the final substitution pattern on the pyrazolo[3,4-b]pyrazine ring.

Another critical intermediate is 3-aminopyrazine-2-carboxylic acid, which can serve as a building block for the pyrazine portion of the molecule. researchgate.net The synthesis of this precursor has been approached through various methods, including the reaction of 2-amino-4-hydroxypteridine (pterine) with an alkali metal hydroxide (B78521) at elevated temperatures. google.com The development of efficient and high-yielding syntheses for these precursors is an active area of research.

The following table summarizes some of the key precursors and intermediates, along with the types of reactions used in their synthesis.

Table 2: Synthesis of Key Precursors and Intermediates

Precursor/IntermediateStarting Material(s)Key Reaction Type(s)Reference
3-Aminopyrazoleβ-Ketonitriles and hydrazineCondensation/Cyclization chim.it
3-Aminopyrazine-2-carboxylic acid2-Amino-4-hydroxypteridine (pterine)Hydrolysis/Rearrangement google.com
Substituted 1H-pyrazolo[3,4-b]pyridines5-Aminopyrazole and 1,3-dicarbonyl compoundsCondensation/Cyclization nih.gov

Halogen-Directed Reactivity: Nucleophilic Aromatic Substitution at the Chloro Position

The chlorine atom at the C3 position of the pyrazolo[3,4-b]pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a variety of functional groups. The electron-withdrawing nature of the fused pyrazine and pyrazole rings activates the C3 position towards attack by nucleophiles.

Commonly, this transformation is achieved by reacting this compound with various nucleophiles such as amines, alkoxides, and thiolates. For instance, treatment with amines or ammonia (B1221849) equivalents leads to the formation of 3-amino-1H-pyrazolo[3,4-b]pyrazine derivatives. researchgate.net Similarly, reaction with alkoxides or phenoxides yields the corresponding 3-alkoxy or 3-aryloxy ethers.

The table below summarizes representative nucleophilic aromatic substitution reactions at the C3 position.

NucleophileReagent ExampleProduct Type
AminePiperidine3-Piperidinyl-1H-pyrazolo[3,4-b]pyrazine
AlkoxideSodium Methoxide3-Methoxy-1H-pyrazolo[3,4-b]pyrazine
ThiolateSodium Thiophenoxide3-(Phenylthio)-1H-pyrazolo[3,4-b]pyrazine

These reactions are typically conducted in a suitable solvent, often with the application of heat to facilitate the substitution. The choice of base, if required, depends on the pKa of the incoming nucleophile.

Functionalization of the Pyrazole Nitrogen (N1)

The pyrazole ring of this compound contains an acidic N-H proton at the N1 position, which can be readily deprotonated by a base to form an anion. This anion serves as a potent nucleophile for the introduction of various substituents, most commonly through N-alkylation or N-arylation reactions. semanticscholar.org

N-alkylation is typically achieved by treating the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or sodium hydride. The choice of base and solvent can influence the regioselectivity of the reaction, although alkylation at N1 is generally favored. beilstein-journals.org

N-arylation can be accomplished using methodologies like the Buchwald-Hartwig amination, coupling the pyrazole with an aryl halide in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org

The following table provides examples of N1 functionalization reactions.

Reaction TypeReagent ExampleProduct Type
N-AlkylationMethyl Iodide3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine
N-AlkylationBenzyl Bromide1-Benzyl-3-chloro-1H-pyrazolo[3,4-b]pyrazine
N-ArylationPhenylboronic Acid3-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

It is important to note that in cases of unsubstituted pyrazoles, the possibility of forming two regioisomers (N1 and N2) exists, although the 1H-tautomer is generally more stable. mdpi.com

Regioselective Modifications at Peripheral Sites (C5, C6)

While the C3 position is activated for nucleophilic attack, the C5 and C6 positions on the pyrazine ring can undergo electrophilic substitution, particularly in derivatives where the electronic properties of the ring are suitably modified.

Acylation reactions, such as the Friedel-Crafts or Vilsmeier-Haack reactions, can introduce carbonyl functionalities at the C5 or C6 positions. The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a classic method for formylating electron-rich heterocyclic systems. researchgate.netwikipedia.org For pyrazolo[3,4-b]pyridine systems, which are structurally related to pyrazolo[3,4-b]pyrazines, Vilsmeier-Haack conditions have been shown to lead to formylation at the C5 position. researchgate.net It has been noted that while dihydro derivatives of pyrazolo[3,4-b]pyridine undergo formylation, the fully aromatic versions may be unreactive under these conditions. researchgate.net In some cases, the Vilsmeier-Haack reaction on substituted pyrazole precursors can lead to the formation of a fused, chlorinated pyrazolo[3,4-b]pyridine-5-carbaldehyde. nih.gov

Once a carbonyl group has been introduced at the C5 or C6 position, it serves as a handle for a wide range of subsequent transformations. Condensation reactions with primary amines or hydrazines can lead to the formation of imines (Schiff bases) or hydrazones, respectively. researchgate.net These reactions are fundamental in building more complex molecular architectures. For example, a C5-carbaldehyde derivative can react with an amine to form a C5-iminomethyl substituent. These condensation reactions are often catalyzed by acid and may require removal of water to drive the reaction to completion. nih.gov

The introduction of heteroatoms like sulfur or selenium can be achieved through various methods. For instance, thionation of a carbonyl group (e.g., at C5 or C6) using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) can convert it into a thiocarbonyl group. Furthermore, direct selenization of the pyrazolo[3,4-b]pyridine ring system has been achieved on iodo-functionalized products, indicating that similar transformations may be possible for the pyrazolo[3,4-b]pyrazine core. nih.gov

Cross-Coupling Methodologies (e.g., Suzuki, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The chloro group at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction pairs the this compound with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgnih.gov This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C3 position, leading to compounds like 3-phenyl-1H-pyrazolo[3,4-b]pyrazine. nih.gov A typical catalyst system for such transformations is PdCl₂(PPh₃)₂ with a base like potassium carbonate. nih.gov

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the this compound with a primary or secondary amine. wikipedia.orgacsgcipr.org This method is highly versatile and tolerates a broad range of functional groups on the amine coupling partner. organic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, tBuDavePhos), and a base. nih.govnih.gov This provides a direct route to a diverse library of 3-amino-1H-pyrazolo[3,4-b]pyrazine derivatives.

The table below provides an overview of these cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst/Ligand ExampleProduct Type
Suzuki-MiyauraPhenylboronic AcidPd(PPh₃)₄ / Na₂CO₃3-Aryl-1H-pyrazolo[3,4-b]pyrazine
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhos / NaOtBu3-Morpholinyl-1H-pyrazolo[3,4-b]pyrazine

These cross-coupling strategies have significantly expanded the synthetic utility of this compound, enabling its use as a scaffold in the development of complex molecules with diverse applications.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 1h Pyrazolo 3,4 B Pyrazine and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

For analogous compounds, 1D NMR techniques such as ¹H and ¹³C NMR are fundamental for identifying the chemical environment of hydrogen and carbon atoms, respectively. In the ¹H NMR spectrum of a typical pyrazolo[3,4-b]pyrazine core, distinct signals for the aromatic protons on both the pyrazole (B372694) and pyrazine (B50134) rings would be expected. The position of these signals is influenced by the electron-withdrawing or -donating nature of the substituents.

2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular framework. A COSY spectrum would reveal proton-proton couplings within the same ring system, while HSQC and HMBC spectra would establish direct and long-range correlations between protons and carbons, respectively, confirming the connectivity of the fused heterocyclic system. For instance, in related triazolo[3,4-b] rsc.orgbldpharm.comthiadiazine derivatives, complete ¹H and ¹³C NMR assignments were achieved using a combination of these 1D and 2D techniques. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Chloro-1H-pyrazolo[3,4-b]pyrazine (Based on Analog Analysis)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-58.0 - 8.5-
H-68.0 - 8.5-
N-H12.0 - 14.0-
C-3-140 - 150
C-3a-145 - 155
C-5-130 - 140
C-6-130 - 140
C-7a-150 - 160

Note: These are predicted values based on the analysis of similar heterocyclic systems and are subject to experimental verification.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of the pyrazole and pyrazine rings, as well as the C-Cl bond.

Key expected vibrational frequencies include:

N-H stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H group in the pyrazole ring.

C=N and C=C stretching: A series of sharp absorption bands between 1400 cm⁻¹ and 1650 cm⁻¹ would correspond to the stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic rings.

C-H stretching: Aromatic C-H stretching vibrations would typically appear above 3000 cm⁻¹.

C-Cl stretching: A distinct absorption band in the region of 600-800 cm⁻¹ would be characteristic of the carbon-chlorine bond.

While a specific FT-IR spectrum for this compound is not available, the synthesis of various pyran derivatives, which are also heterocyclic compounds, utilized FT-IR for characterization, confirming the presence of expected functional groups. bldpharm.com

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400
Aromatic C-H Stretch> 3000
C=N, C=C Stretch1400 - 1650
C-Cl Stretch600 - 800

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound (C₅H₃ClN₄) is 154.56 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 154, with a characteristic M+2 peak at m/z 156 due to the presence of the ³⁷Cl isotope, in an approximate 3:1 intensity ratio with the M⁺ peak.

The fragmentation of the pyrazolo[3,4-b]pyrazine ring would likely involve the sequential loss of small neutral molecules. Common fragmentation pathways for similar nitrogen-containing heterocyclic compounds include the loss of HCN (27 u) and N₂ (28 u). The fragmentation pattern of 4-(3-chlorophenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, for example, shows an initial loss of CO₂ followed by the elimination of HCl and HCN. uni.lu This suggests that for this compound, the loss of Cl radical (35/37 u) or HCl (36/38 u) could also be prominent fragmentation pathways.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIdentity
154/156[M]⁺
127/129[M - HCN]⁺
119[M - Cl]⁺
92[M - Cl - HCN]⁺

Note: These are predicted fragmentation patterns and require experimental confirmation.

Elemental Composition Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula. For this compound (C₅H₃ClN₄), the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.01560.0538.88
HydrogenH1.0133.031.96
ChlorineCl35.45135.4522.95
NitrogenN14.01456.0436.27
Total 154.57 100.00

Experimental elemental analysis would be expected to yield results that are in close agreement with these theoretical values, typically within a ±0.4% margin, to confirm the purity and identity of the synthesized compound.

X-ray Crystallography for Solid-State Structural Analysis

While no crystal structure has been reported for this compound, analysis of related heterocyclic compounds provides valuable insights. For instance, the crystal structure of 4-chloro-1H-pyrazolo[3,4-b]pyridine has been determined, revealing the planar nature of the fused ring system and the specific bond lengths and angles within the molecule. nih.gov It is expected that this compound would also adopt a planar conformation due to the aromaticity of the fused pyrazole and pyrazine rings. The chlorine atom would be located in the plane of the ring system, and the crystal packing would likely be influenced by intermolecular hydrogen bonding involving the pyrazole N-H group and the nitrogen atoms of the pyrazine ring of adjacent molecules.

Computational Chemistry and Theoretical Investigations of 3 Chloro 1h Pyrazolo 3,4 B Pyrazine

Electronic Structure and Reactivity Predictions

The electronic properties of the 3-Chloro-1H-pyrazolo[3,4-b]pyrazine scaffold are fundamental to its reactivity and interactions. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to model its electronic structure. researchgate.net These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the resulting energy gap (ΔE). researchgate.netnih.gov

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between them is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. For related pyrazine (B50134) systems, DFT calculations at the B3LYP/6-31(d,p) level of theory have been used to compute these values, revealing how different substituents influence the electronic properties. researchgate.netiiste.org For instance, theoretical studies on simple diazines like pyrazine show how the positions of nitrogen atoms affect the electronic states and energy gaps. iiste.org

From these fundamental properties, various chemical reactivity descriptors can be calculated. nih.gov These include electronegativity (χ), global hardness (η), and softness (σ), which provide quantitative measures of a molecule's tendency to attract electrons and its resistance to changes in electron distribution. researchgate.netnih.gov Furthermore, local reactivity can be analyzed through Fukui functions, which identify the most likely sites within the molecule for nucleophilic and electrophilic attacks. researchgate.net For the this compound core, such analyses would predict how it interacts with various reagents and biological targets.

Table 1: Theoretical Electronic Properties Calculated for Pyrazine Derivatives using DFT Note: This table presents example data for related pyrazine compounds to illustrate the types of parameters calculated in theoretical studies. Specific values for this compound would require dedicated calculations.

CompoundMethodE HOMO (eV)E LUMO (eV)Energy Gap (ΔE) (eV)Reference
2-MethylpyrazineDFT/B3LYP-6.65-1.025.63 researchgate.net
2-AminopyrazineDFT/B3LYP-6.11-0.915.20 researchgate.net
2-Amino-5-bromopyrazineDFT/B3LYP-6.37-1.524.85 researchgate.net
PyrazineDFT/B3LYP/6-31G(d,p)-6.89-3.773.12 researchgate.net

Molecular Modeling for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, typically a protein). It is a cornerstone of structure-based drug design.

Derivatives of the closely related 1H-pyrazolo[3,4-b]pyrazine have been investigated as potent inhibitors of various protein kinases. In a study targeting the protein tyrosine phosphatase SHP2, a 1H-pyrazolo[3,4-b]pyrazine derivative (compound 4b) was identified as a highly selective allosteric inhibitor. nih.gov Molecular docking predicted that this compound binds to the allosteric site of SHP2, forming crucial hydrogen bond interactions with key amino acid residues, including Threonine 108, Glutamic acid 110, Arginine 111, and Phenylalanine 113. nih.gov

Similarly, docking studies on 1H-pyrazolo[3,4-b]pyridine derivatives, which share a common pyrazolo-fused core, have been instrumental in their development as inhibitors for targets like TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs). iiste.orgresearchgate.net For TBK1 inhibitors, docking revealed a binding mode similar to known inhibitors. researchgate.net In the development of TRK inhibitors, the pyrazolo portion of the scaffold was identified as a suitable hydrogen bond center, while the fused pyridine (B92270) ring was predicted to form a π–π stacking interaction with a phenylalanine residue in the active site. iiste.org

Table 2: Example of Molecular Docking Results for Pyrazolo-Fused Heterocycles

Compound SeriesTarget ProteinKey Interacting ResiduesType of InteractionReference
1H-Pyrazolo[3,4-b]pyrazineSHP2Thr108, Glu110, Arg111, Phe113Hydrogen Bonding nih.gov
1H-Pyrazolo[3,4-b]pyridineTRKAPhe589π–π Stacking iiste.org
1H-Pyrazolo[3,4-b]pyridineTIM-3TRP-57, TRP-62, ARG-60, TYR-61π–π Stacking, H-Bonding, Salt Bridges researchgate.net

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the system over time. MD simulations are used to assess the stability of the docked pose and to refine the understanding of the binding interactions.

For a potent 1H-pyrazolo[3,4-b]pyridine-based inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), MD simulations were crucial. researchgate.net These simulations confirmed that the candidate compound formed stable interactions within the TIM-3 binding pocket. researchgate.net The stability of these interactions was further quantified using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, which estimate the binding free energy. researchgate.net The results confirmed potent binding, reinforcing the docking predictions. researchgate.net Such simulations are essential for validating the binding hypotheses generated from docking and for ensuring that the predicted interactions are maintained in a dynamic, more realistic environment. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) and Quantitative Structure-Activity Relationship (QSAR) are powerful methodologies that leverage computational insights to guide the synthesis of new chemical entities.

SBDD relies on the three-dimensional structure of the biological target, often determined by X-ray crystallography. nih.gov This structural information is used to design ligands that fit with high affinity and selectivity into the target's binding site. The development of inhibitors based on pyrazolo-fused scaffolds like pyrazolo[1,5-a] researchgate.netnih.govdrugbank.comtriazines and tetrahydropyrazolo[1,5-a]pyrazines has been successfully guided by SBDD. researchgate.netnih.govnih.gov By analyzing co-crystal structures, medicinal chemists can make rational modifications to the scaffold to improve potency and physicochemical properties. nih.gov

QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org A QSAR model is built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of molecules with known activities. ijper.org Statistical methods are then used to create an equation that correlates these descriptors with the activity. ijper.org This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. QSAR studies have been performed on various pyrazoline and pyrazolone (B3327878) derivatives to develop models that predict their antiproliferative or anti-inflammatory activities. researchgate.netnih.gov For these models, descriptors such as dipole moment, polar surface area, and partition coefficient are often found to be significant. ijper.org

Tautomeric Equilibria and Energetics of Pyrazolopyrazine Systems

The pyrazolo[3,4-b]pyrazine scaffold, like other pyrazolo-fused N-heterocycles, can exist in different tautomeric forms depending on the position of the mobile proton on the nitrogen atoms of the pyrazole (B372694) ring. The two primary tautomers are the 1H- and 2H-isomers. mdpi.com The relative stability of these tautomers is critical as it dictates the molecule's structure, reactivity, and pattern of intermolecular interactions, including hydrogen bonding with biological targets.

Computational methods are highly effective for determining the relative energies of these tautomers. For the closely related pyrazolo[3,4-b]pyridine system, theoretical calculations have been performed to compare the stability of the 1H- and 2H-tautomers. mdpi.com AM1 calculations demonstrated that the 1H-tautomer is significantly more stable than the 2H-tautomer by a difference of approximately 37.03 kJ/mol (nearly 9 kcal/mol). mdpi.com This substantial energy difference indicates that the 1H-form is the overwhelmingly predominant species under normal conditions. DFT calculations on related systems have also confirmed that the 1H-tautomer is generally favored. mdpi.com This preference is crucial for drug design, as it defines the specific hydrogen bond donor/acceptor pattern that the molecule presents to its binding partner.

Biological Activity and Preclinical Medicinal Chemistry Applications of Pyrazolopyrazine Scaffolds

General Overview of Pyrazolopyrazines as Biologically Active Agents

The pyrazolopyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. mdpi.com As bioisosteres of purines, these compounds can effectively bind to the ATP pocket of kinases, positioning them as potent enzyme inhibitors. nih.gov Their versatile structure allows for derivatization at multiple positions, enabling chemists to fine-tune their interactions with specific biological targets. nih.gov

Pyrazolopyrazine derivatives have been extensively investigated for their potential as therapeutic agents in various disease areas. They have shown promise as anti-cancer agents, central nervous system (CNS) agents, anti-inflammatory agents, anti-infective agents (including antibacterial, antifungal, and antiviral), and as ligands for estrogen receptors. mdpi.com The broad spectrum of activity is attributed to their ability to modulate the function of various enzymes and receptors.

Enzyme Inhibition Studies and Target Identification

The pyrazolopyrazine core is a prominent feature in numerous kinase inhibitors, which are crucial in targeted cancer therapy. nih.govtandfonline.com These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. tandfonline.com

SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2): A series of novel pyrazolopyrazine compounds have been identified as inhibitors of SHP2. acs.orgnih.gov Dysregulation of SHP2 is implicated in several cancers, making it an attractive therapeutic target. acs.orgnih.gov Some of these inhibitors have demonstrated the potential for brain penetration, which is particularly beneficial for treating brain cancers like glioblastoma. acs.orgnih.gov

c-Met (Mesenchymal-epithelial transition factor): Pyrazolopyrazine derivatives have been developed as potent and selective inhibitors of the c-Met receptor tyrosine kinase. nih.gov Dysregulation of the c-Met signaling pathway is a known driver in various cancers. nih.gov Structure-based design has led to the discovery of brain-penetrant c-Met inhibitors with activity against clinically relevant mutations. nih.gov

SGK1 (Serum and glucocorticoid-regulated kinase 1): N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides have been discovered as highly active and selective inhibitors of SGK1. nih.govacs.org These compounds exhibit nanomolar potency and maintain their activity even at high ATP concentrations. nih.gov

p38 Kinase: Pyrazolo[1,5-a]pyridines, a related scaffold, have been synthesized and identified as inhibitors of p38 kinase, a key enzyme in inflammatory signaling pathways. nih.gov Some N-pyrazole, N'-aryl ureas have also shown to bind to p38 MAP kinase. nih.govcolumbia.edu

CDK2 (Cyclin-dependent kinase 2): Pyrazole-based derivatives have been designed as potent inhibitors of CDK2, a crucial regulator of the cell cycle. nih.govnih.govmdpi.comrsc.org Inhibition of CDK2 is a promising strategy for cancer therapy. nih.govmdpi.com Some of these inhibitors have demonstrated the ability to induce apoptosis in cancer cells. nih.govrsc.org

TRK (Tropomyosin receptor kinase): The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a key feature in several potent Trk inhibitors. mdpi.comnih.gov These inhibitors have shown efficacy against TrkA, TrkB, and TrkC. mdpi.com Some pyrazine-based inhibitors have also been developed that potently inhibit TrkA. rsc.org

Table 1: Pyrazolopyrazine Scaffolds in Kinase Inhibition

Kinase Target Scaffold Type Key Findings Citations
SHP2 Pyrazolopyrazine Novel inhibitors with potential for brain penetration to treat glioblastoma. acs.orgnih.govacs.org
c-Met Pyrazolopyrazine Potent, selective, and brain-penetrant inhibitors active against mutations. nih.govrsc.org
SGK1 1H-Pyrazolo[3,4-b]pyrazine Highly active and selective inhibitors with nanomolar potency. nih.govacs.org
p38 Kinase Pyrazolo[1,5-a]pyridine, N-pyrazole, N'-aryl ureas Identification of inhibitors for inflammatory pathways. nih.govnih.govcolumbia.edu
CDK2 Pyrazole (B372694) derivatives Potent inhibitors that can induce apoptosis in cancer cells. nih.govnih.govmdpi.comrsc.org
TRK Pyrazolo[1,5-a]pyrimidine, Pyrazine-based Potent pan-Trk and specific TrkA inhibitors. mdpi.comnih.govrsc.org

BACE-1 (Beta-secretase 1): Pyrazolopiperazine derivatives have been developed as potent and brain-penetrant inhibitors of BACE-1. nih.govnih.govthieme-connect.de BACE-1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. nih.govnih.gov

Preclinical Pharmacological Investigations

Pyrazolopyrazine and related pyrazole derivatives have demonstrated significant potential as antibacterial agents, exhibiting activity against a range of both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. nih.govnih.govnih.gov

Gram-positive and Gram-negative bacterial strains:

Certain 1H-pyrazolo[3,4-b]pyrazine derivatives have shown elevated activity against anaerobic bacteria. nih.gov

Novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have exhibited potent antibacterial activity against both Gram-positive and Gram-negative clinical isolates, with some compounds showing minimum inhibitory concentrations (MICs) as low as 2–8 µg/mL. mdpi.com

Some pyrazolo[3,4-b]pyridine derivatives displayed moderate activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). japsonline.com

Other studies have reported pyrazole derivatives with potent activity against various strains, including Staphylococcus aureus, Staphylococcus epidermidis, and Salmonella typhimurium. nih.govnih.govresearchgate.net

Mycobacterium tuberculosis:

Some 1H-pyrazolo[3,4-b]pyrazine derivatives have been tested for their tuberculostatic activity, with MIC values ranging from 22-100 microg/cm3. nih.gov

Table 2: Antibacterial Activity of Pyrazolopyrazine and Related Scaffolds

Bacterial Strain(s) Scaffold Type Key Findings Citations
Anaerobic bacteria 1H-Pyrazolo[3,4-b]pyrazine Elevated activity observed. nih.gov
Gram-positive & Gram-negative clinical isolates Pyrazole and Pyrazolo[1,5-a]pyrimidine Potent activity with MICs of 2–8 µg/mL. mdpi.com
Bacillus subtilis, Escherichia coli Pyrazolo[3,4-b]pyridine Moderate antibacterial activity. japsonline.com
Various Gram-positive and Gram-negative strains Pyrazole derivatives Potent activity against multiple strains, including resistant ones. nih.govnih.govresearchgate.net
Mycobacterium tuberculosis 1H-Pyrazolo[3,4-b]pyrazine Tuberculostatic activity with MICs of 22-100 microg/cm3. nih.gov

Anti-infective Agents

Antifungal Efficacy

Derivatives of the pyrazolo[3,4-b]pyrazine scaffold have been synthesized and evaluated for their ability to combat various fungal pathogens. While some compounds have shown modest antifungal activity, this area of research continues to be explored. rsc.orgnih.gov The structural modifications on the pyrazolo[3,4-b]pyrazine core play a crucial role in determining the antifungal potency and spectrum of activity.

Antiviral Potential (e.g., SARS-CoV-2)

The quest for effective antiviral agents has led to the investigation of a wide range of heterocyclic compounds. While pyrazine (B50134) and pyrazole derivatives have been explored for their antiviral properties against various viruses, including SARS-CoV-2, specific data on the antiviral activity of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine against SARS-CoV-2 is not extensively documented in the reviewed scientific literature. nih.govnih.govnih.gov However, studies on related pyrazine conjugates have shown significant potency against SARS-CoV-2, suggesting that the pyrazine core could be a valuable component in the design of novel antiviral drugs. nih.gov

Antiparasitic Activity (e.g., Plasmodium falciparum)

The pyrazolo[3,4-b]pyrazine scaffold has shown promise in the development of new antiparasitic agents, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. rsc.orgnih.gov Research has demonstrated that certain derivatives of pyrazolo[3,4-b]pyridine, a closely related scaffold, exhibit potent antiplasmodial activity. These compounds have been shown to be effective against chloroquine-resistant strains of the parasite, highlighting their potential to address the challenge of drug resistance in malaria treatment.

Anticancer / Antiproliferative Efficacy

The antiproliferative properties of pyrazolo[3,4-b]pyrazine derivatives have been extensively investigated against a variety of human cancer cell lines. These compounds have demonstrated the ability to inhibit the growth of cancer cells, including those of the colon, breast, and hepatocellular carcinoma.

In one study, a series of novel pyrazolo[3,4-b]pyrazine derivatives were synthesized and evaluated for their anti-breast cancer activity against the MCF-7 cell line. researchgate.net Several of these compounds exhibited very significant inhibitory activity. researchgate.net For instance, certain chalcone (B49325) derivatives of the pyrazolopyrazine core demonstrated notable cytotoxic effects. researchgate.net

Another area of interest has been the efficacy of these compounds against colon cancer. Research on lH-pyrazolo[3,4-b]quinolin-3-amine derivatives, which share a similar heterocyclic core, revealed potent and selective antitumor efficacy in various colon cancer cell lines, including HCT-116 and HT-29. researchgate.net

Derivative TypeCancer Cell LineObserved ActivityReference
Pyrazolo[3,4-b]pyrazine ChalconesMCF-7 (Breast)Significant inhibitory activity researchgate.net
lH-pyrazolo[3,4-b]quinolin-3-amineHCT-116 (Colon)Potent and selective antitumor efficacy researchgate.net
lH-pyrazolo[3,4-b]quinolin-3-amineHT-29 (Colon)Potent and selective antitumor efficacy researchgate.net

Anti-inflammatory Properties

Several derivatives of pyrazolo[3,4-b]pyrazine have been shown to possess significant anti-inflammatory properties. researchgate.net In preclinical studies, certain synthesized compounds exhibited remarkable anti-inflammatory activity, with some showing efficacy comparable to the well-known anti-inflammatory drug, indomethacin. researchgate.net The mechanism of action is thought to be related to the inhibition of inflammatory mediators. The structure-activity relationship studies have indicated that specific substitutions on the pyrazolo[3,4-b]pyrazine ring system are crucial for their anti-inflammatory potency. researchgate.net

CompoundModelActivityReference
5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazineCarrageenan-induced rat paw edemaComparable to indomethacin researchgate.net
Other pyrazolo[3,4-b]pyrazine derivativesVarious inflammatory modelsSignificant anti-inflammatory effects researchgate.net

Neurological Activities (e.g., anticonvulsant)

The pyrazolo[3,4-b]pyrazine scaffold has also been explored for its potential in treating neurological disorders, particularly epilepsy. A number of derivatives have been synthesized and evaluated for their anticonvulsant activity. nih.gov In preclinical models, certain pyrazolo[3,4-b]pyrazine derivatives have demonstrated the ability to protect against seizures induced by pentylenetetrazole (PTZ). nih.gov These findings suggest that the pyrazolo[3,4-b]pyrazine core could be a valuable template for the development of novel anticonvulsant drugs.

Antioxidant Activity

The pyrazole core, a key component of the pyrazolo[3,4-b]pyrazine scaffold, is known to be incorporated in compounds with antioxidant potential. While direct studies on the antioxidant activity of this compound are limited, research on related pyrazolopyridine derivatives has shown promising results. Some of these compounds have demonstrated the ability to protect DNA from damage induced by oxidative stress. This antioxidant property is a valuable characteristic, as oxidative stress is implicated in a wide range of diseases.

Analgesic Properties

The pyrazole nucleus is a well-established pharmacophore in a variety of therapeutic agents, including some with analgesic effects. Research into pyrazole-containing compounds has demonstrated their potential to alleviate pain, often through mechanisms that include the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Although specific data for this compound is limited, studies on structurally related compounds provide insights into the potential analgesic profile of this scaffold. For instance, a series of amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetic acid were synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities. nih.gov In these studies, certain derivatives demonstrated analgesic activity comparable to the standard drug aspirin (B1665792) in the p-benzoquinone-induced writhing test in mice. nih.gov This highlights the potential of chloro-substituted pyrazole moieties to contribute to analgesic effects.

Furthermore, other research on pyrazolo[3,4-c]pyrazole (B14755706) derivatives has also shown that compounds from this class exhibit both analgesic and anti-inflammatory activities. neliti.comresearchgate.net The development of novel analgesics is driven by the need for effective pain relief with fewer side effects than currently available treatments. zsmu.edu.ua The fusion of a pyrazole ring with other heterocyclic systems, such as pyrazine, offers a strategy to explore novel chemical space for new analgesic agents. zsmu.edu.ua

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The biological activity of pyrazolopyrazine derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for specific biological targets.

Impact of Substituents on Biological Potency and Selectivity

The presence of a halogen, such as chlorine, on the pyrazole ring is a common feature in many biologically active compounds. In the case of the aforementioned [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamide derivatives, the chloro-substitution was a key feature of the parent molecule that led to compounds with notable analgesic and anti-inflammatory properties. nih.gov The position and electronic nature of substituents can dramatically alter the binding affinity of a molecule to its target protein. For example, in a series of pyrazolo[3,4-b]pyridine derivatives developed as adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK) activators, the substitution pattern on the pyrazole and pyridine (B92270) rings was critical for their activity. nih.gov

The synthesis of various 1H-pyrazolo[3,4-b]pyrazine derivatives has been reported, often starting from chlorinated pyrazine precursors like 3-chloro-2-cyanopyrazine. nih.gov While the primary focus of some of these studies was on antibacterial activity, the synthetic routes developed provide a foundation for creating a library of substituted pyrazolo[3,4-b]pyrazines for screening against other biological targets, including those relevant to pain. nih.gov The introduction of different functional groups in place of the chloro substituent at the 3-position, or at other positions on the pyrazolopyrazine ring, would be a logical step in a medicinal chemistry campaign to explore the SAR for analgesic activity.

Patent Landscape and Strategic Research Directions

Analysis of Intellectual Property Pertaining to 3-Chloro-1H-pyrazolo[3,4-b]pyrazine Derivatives

The intellectual property landscape for pyrazolo[3,4-b]pyrazine and its derivatives reveals a significant and growing interest, particularly in the pharmaceutical sector. The core structure is recognized as a valuable scaffold for developing therapeutic agents targeting a range of diseases. Analysis of patent filings indicates a strategic focus on kinase inhibitors, agents for treating inflammatory diseases, and compounds targeting metabolic and proliferative disorders.

A notable area of patent activity involves the development of pyrazolo[3,4-b]pyrazine derivatives as inhibitors of specific enzymes. For instance, a significant patent application describes pyrazolo[3,4-b]pyrazine derivatives as inhibitors of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase involved in cell growth and differentiation signaling pathways. google.com This highlights the pursuit of novel cancer therapeutics, as SHP2 is a key node in the RAS signaling pathway, which is frequently mutated in various cancers. google.com Key assignees in this specific area include Relay Therapeutics, Inc. google.com

The broader class of pyrazolopyridines, which are structurally analogous to pyrazolopyrazines, has an extensive patent history, with over 2,400 patents mentioned in one review. mdpi.com This intense activity around the general scaffold underscores its versatility and established importance in medicinal chemistry. Patents in this related class cover a wide array of therapeutic uses, including but not limited to:

Kinase inhibitors: Targeting various kinases for cancer therapy and inflammatory conditions. clinicaldigest.org

PDE4 inhibitors: For treating inflammatory diseases. clinicaldigest.org

Cardiotonics: For managing heart conditions. clinicaldigest.org

Spleen Tyrosine Kinase (Syk) inhibitors: Aimed at treating inflammatory, autoimmune, and allergic disorders, as well as certain cancers. google.com

While direct patents for this compound itself are less numerous, its derivatives are frequently cited within broader patent claims for new chemical entities. The chloro-substitution is a key feature, often serving as a reactive handle for further chemical modification to build diverse compound libraries for screening. The patent literature suggests that modifications at this position are crucial for modulating potency, selectivity, and pharmacokinetic properties of the final drug candidates.

The following table summarizes representative patents and applications for pyrazolo[3,4-b]pyrazine and related heterocyclic derivatives, illustrating the primary therapeutic targets and assignees.

Patent/Application NumberTitleTherapeutic Target/ApplicationAssignee(s)
WO2018081091A1Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitorsSHP2 phosphatase inhibitors for potential use in cancer therapy. google.comRelay Therapeutics, Inc., D.E. Shaw Research, LLC
WO2012123312A1Pyrido[3,4-b]pyrazine derivatives as syk inhibitorsSpleen Tyrosine Kinase (Syk) inhibitors for inflammatory diseases, allergic disorders, and cancer. google.comNot specified in the immediate abstract.
US5294612A6-heterocyclyl pyrazolo [3,4-d]pyrimidin-4-ones and compositions and method of use thereofCardiovascular disease. google.comNot specified in the immediate abstract.
US9024031B1Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridineIntermediate for Histamine H3 receptor agents, Matrix metalloproteinase inhibitors, Kinase inhibitors, and T-type calcium channel blockers. google.comNot specified in the immediate abstract.

Emerging Trends and Future Research Perspectives in Pyrazolopyrazine Chemistry and Biology

The pyrazolopyrazine scaffold is at the forefront of several emerging trends in medicinal chemistry and chemical biology, driven by its synthetic tractability and proven biological relevance. researchgate.netscispace.com Future research is poised to expand upon the established applications, venturing into new therapeutic areas and employing innovative chemical technologies.

Emerging Therapeutic Applications: A primary driver for ongoing research is the demand for more effective and selective therapeutic agents. marketresearchintellect.com A significant recent development is the exploration of pyrazolopyrazines as potent and selective MET inhibitors. nih.gov The mesenchymal-epithelial transition factor (MET) is a receptor tyrosine kinase whose dysregulation is implicated in various cancers, including non-small cell lung cancer (NSCLC). nih.gov Research has focused on developing pyrazolopyrazine-based MET inhibitors that are active against clinically relevant mutations and can penetrate the blood-brain barrier to treat brain metastases, a common limitation of existing therapies. nih.gov

Beyond oncology, the pyrazolopyrazine core is being investigated for a wide spectrum of biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties. researchgate.netscispace.com The inherent versatility of the heterocyclic system allows for fine-tuning of its pharmacological profile, opening avenues for developing novel treatments for infectious and neurological diseases.

Innovations in Synthetic Chemistry: The development of novel and efficient synthetic methodologies is a major trend shaping the future of pyrazolopyrazine chemistry. While classical condensation reactions remain important, modern synthetic chemistry is providing new tools to access diverse derivatives. mdpi.com Key emerging trends include:

Advanced Cross-Coupling Reactions: New catalytic systems are being developed to overcome challenges in traditional cross-coupling reactions (like Suzuki-Miyaura) with heteroaromatic compounds. Desulfinative cross-coupling, for example, has emerged as a robust method for creating carbon-carbon bonds with challenging heteroaromatic substrates like chloropyrazolopyrazines, where other methods may fail. acs.org

C-H Functionalization: Direct C-H bond functionalization is a highly sought-after strategy in modern organic synthesis as it minimizes the need for pre-functionalized starting materials, thus improving atom economy and reducing synthetic steps. mdpi.com Future research will likely focus on applying these techniques to the pyrazolopyrazine scaffold to rapidly generate novel analogues.

Multicomponent Reactions: One-pot multicomponent reactions are being explored to construct complex pyrazole-containing molecules from simple starting materials in a single step, offering efficiency and access to novel chemical space. mdpi.com

Future Research Perspectives: The future of pyrazolopyrazine research lies at the intersection of innovative synthesis and novel biological exploration. The development of brain-penetrant kinase inhibitors represents a significant frontier, addressing the unmet need for effective treatments for brain cancers and metastases. nih.gov Furthermore, as our understanding of complex biological pathways deepens, the pyrazolopyrazine scaffold will likely be employed to create sophisticated chemical probes to study protein function and to develop allosteric modulators that offer higher selectivity than traditional active-site inhibitors. The continued expansion of applications in materials science, such as in the development of optical materials, also presents a growing area of research. researchgate.net

The table below summarizes key emerging research areas for the pyrazolopyrazine scaffold.

Research AreaFocusPotential Impact
Medicinal Chemistry Development of selective inhibitors for novel biological targets (e.g., MET, SHP2). google.comnih.gov Exploration of activity against drug-resistant mutants and brain-penetrant capabilities. nih.govNew treatments for cancers (including brain metastases), inflammatory diseases, and infectious agents. researchgate.netnih.gov
Synthetic Methodology Application of modern synthetic methods like C-H activation and novel cross-coupling reactions (e.g., desulfinative coupling). acs.orgmdpi.com Development of efficient multicomponent reactions. mdpi.comMore rapid, efficient, and environmentally friendly synthesis of diverse compound libraries for drug discovery.
Chemical Biology & Materials Science Design of chemical probes for studying biological pathways. Investigation of pyrazolopyrazine derivatives for applications as optical materials or ligands in catalysis. researchgate.netAdvanced tools for biomedical research and the creation of novel functional materials with unique electronic or photophysical properties.

Q & A

Q. What are the established synthetic routes for 3-Chloro-1H-pyrazolo[3,4-b]pyrazine derivatives, and how can yields be optimized?

A four-step synthesis starting from 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile is commonly employed, involving cyclization and functionalization steps . Optimization includes solvent selection (e.g., dry THF or toluene), temperature control, and purification via silica gel chromatography. For regioselective chlorination, reaction temperature and stoichiometry of reagents (e.g., tert-butylsulfide) are critical .

Q. What spectroscopic and structural characterization techniques are essential for confirming pyrazolo[3,4-b]pyrazine derivatives?

Key methods include:

  • 1H/13C NMR (in CDCl₃) for regiochemical confirmation of substituents .
  • HRMS (ESI) for molecular weight validation .
  • X-ray diffraction to resolve ambiguities in fused-ring systems, as demonstrated for pentacyclic oxadiazolo-pyrazine derivatives .
  • Melting point analysis (digital thermocouple) to assess purity .

Q. How are the biological activities of pyrazolo[3,4-b]pyrazine derivatives evaluated in preclinical studies?

Antimicrobial activity is tested via agar diffusion assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans), using streptomycin and clotrimazole as reference drugs . For kinase inhibition, IL-1β secretion assays in human monocyte-derived macrophages are employed to quantify p38 MAP kinase inhibitory potency .

Advanced Research Questions

Q. How can computational methods guide the design of pyrazolo[3,4-b]pyrazine-based kinase inhibitors?

In silico screening (e.g., substructure searches in SciFinder) identifies hits with binding affinity to the p38 MAP kinase A-loop regulatory site. Molecular docking and dynamics simulations refine substituent placement, prioritizing electron-withdrawing groups (e.g., chloro) to enhance interactions with hydrophobic pockets . Hit-to-lead optimization involves iterative SAR studies, focusing on logP and steric bulk to improve bioavailability .

Q. What strategies enable regioselective functionalization of the pyrazolo[3,4-b]pyrazine core?

  • Chlorination : Temperature-controlled reactions (e.g., 0–25°C) with tert-butylsulfide yield mono- or bis-chlorinated products .
  • Cross-coupling : Palladium-catalyzed Suzuki reactions with aryl boronic acids introduce aromatic substituents at specific positions .
  • Trapping intermediates : In situ generation of furo[3,4-b]pyrazine intermediates via Fischer carbene coupling allows one-pot synthesis of quinoxaline analogs .

Q. How do electronic properties of pyrazolo[3,4-b]pyrazine derivatives influence charge transfer in material science applications?

DFT calculations (e.g., B3LYP/6-31G(d,p)) predict reorganization energies (λ) for hole/electron transport. Thieno[3,4-b]pyrazine analogs exhibit ambipolar behavior (λ+ ≈ 0.29 eV, λ− ≈ 0.27 eV), suggesting utility in organic semiconductors. Substituent tuning (e.g., alkyl chains) reduces band gaps (<1.5 eV) for photovoltaic applications .

Q. What mechanistic insights are gained from biochemical assays on pyrrolo[3,4-b]pyrazine derivatives?

Binding assays (e.g., surface plasmon resonance) confirm allosteric inhibition of RIPK1, preventing necroptosis. Dose-response studies in animal models reveal anti-necroptotic activity at <10 mg/kg, while toxicity emerges at >50 mg/kg . Subcellular localization studies (e.g., fluorescence tagging) track compound accumulation in mitochondria, linking distribution to efficacy .

Q. How can structural contradictions in SAR studies be resolved?

Discrepancies in inhibitory potency between analogs often arise from conformational flexibility or off-target effects. Crystallography (e.g., p38 MAP kinase co-crystal structures) identifies key hydrogen bonds (e.g., with Lys53). Free-energy perturbation calculations quantify binding affinity changes upon substituent modification .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Chlorination

ParameterOptimal ConditionImpact on Yield/RegioselectivityReference
Temperature0–25°CHigher temps favor bis-chlorination
Reagent Ratio1:1 (Sulfide:Substrate)Excess sulfide reduces side products

Q. Table 2. Biological Activity of Selected Derivatives

CompoundIC₅₀ (IL-1β Inhibition)Antimicrobial Zone (mm)Reference
5,6-Dichloro analog12 nM18 (S. aureus)
Methyl-substituted85 nM14 (E. coli)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1H-pyrazolo[3,4-b]pyrazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-1H-pyrazolo[3,4-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.